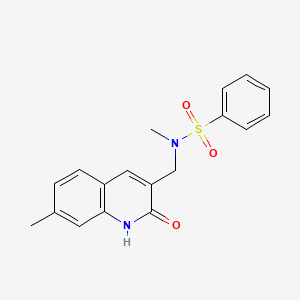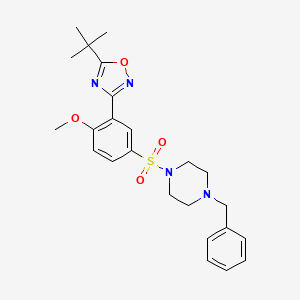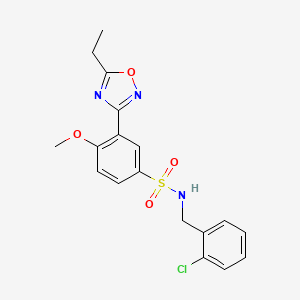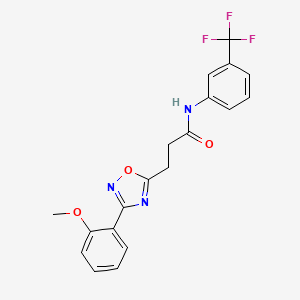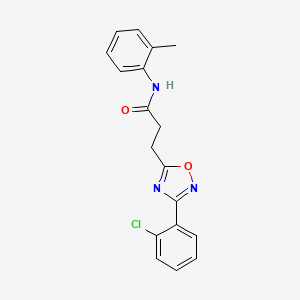
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide, also known as CPOP, is a small molecule that has gained attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. CPOP is a prolyl oligopeptidase inhibitor, which means it can inhibit the activity of the enzyme prolyl oligopeptidase. Inhibition of this enzyme has been linked to potential therapeutic benefits for various diseases, including Alzheimer's disease, Parkinson's disease, and depression.
作用機序
The mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide involves inhibition of the enzyme prolyl oligopeptidase. This enzyme is involved in the degradation of neuropeptides, which are important for neuronal signaling and function. Inhibition of prolyl oligopeptidase by this compound can lead to increased levels of neuropeptides, which can have beneficial effects on cognitive function and other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of prolyl oligopeptidase, which can lead to increased levels of neuropeptides. In vivo studies in animal models have shown that this compound can improve cognitive function and reduce the accumulation of amyloid beta, a hallmark of Alzheimer's disease. This compound has also been shown to have antidepressant effects in animal models.
実験室実験の利点と制限
One advantage of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide is that it is a small molecule, which makes it easy to synthesize and modify for structure-activity relationship studies. Another advantage is that this compound has been shown to have good oral bioavailability in animal models, which makes it a promising candidate for drug development. One limitation of this compound is that it has relatively low potency as a prolyl oligopeptidase inhibitor, which may limit its therapeutic potential.
将来の方向性
There are several future directions for research on 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide. One direction is to further explore its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize its potency as a prolyl oligopeptidase inhibitor through structure-activity relationship studies. Additionally, this compound could be used as a tool compound to study the role of prolyl oligopeptidase in various physiological processes.
合成法
The synthesis of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide has been described in literature, and it involves several steps. The starting materials for the synthesis are 2-chlorobenzoyl chloride and o-toluidine. The first step involves the reaction of 2-chlorobenzoyl chloride with sodium azide to form 2-chlorophenyl azide. This is followed by a reaction with propionic anhydride to form 3-(2-chlorophenyl)-1,2,4-oxadiazole. The final step involves the reaction of 3-(2-chlorophenyl)-1,2,4-oxadiazole with o-toluidine to form this compound.
科学的研究の応用
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide has been studied extensively in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that this compound can inhibit the activity of prolyl oligopeptidase, which has been linked to the pathogenesis of Alzheimer's disease and other neurodegenerative disorders. In vivo studies in animal models have shown that this compound can improve cognitive function and reduce the accumulation of amyloid beta, a hallmark of Alzheimer's disease.
特性
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-12-6-2-5-9-15(12)20-16(23)10-11-17-21-18(22-24-17)13-7-3-4-8-14(13)19/h2-9H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKORJWHAEJQFSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7713105.png)
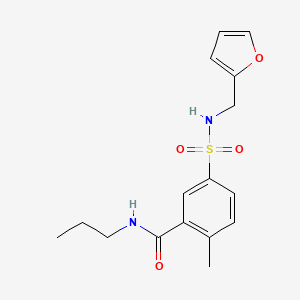
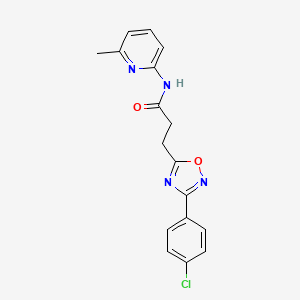
![1-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7713133.png)


